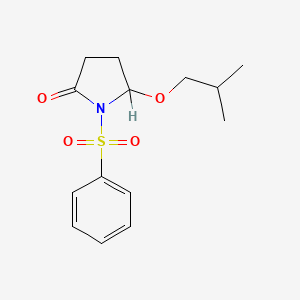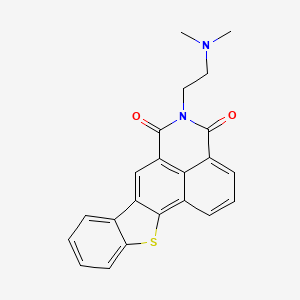
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-アミノ-3-(トリフルオロメチル)フェニル)-5,5-ジメチル-2,4-イミダゾリジンジオンは、その独特な構造特性と様々な分野における潜在的な用途で知られている化学化合物です。この化合物は、その独特の化学的挙動に寄与する特定の置換基を持つイミダゾリジンジオンコアを特徴としています。
準備方法
合成経路と反応条件
3-(4-アミノ-3-(トリフルオロメチル)フェニル)-5,5-ジメチル-2,4-イミダゾリジンジオンの合成は、通常、複数段階の有機反応を含みます。このプロセスは、イミダゾリジンジオンコアの調製から始まり、その後、トリフルオロメチル基とアミノ基が導入されます。これらの反応で使用される一般的な試薬には、トリフルオロメチル化剤とアミノ化剤があり、所望の置換基が達成されるように制御された条件下で使用されます。
工業生産方法
工業的な設定では、この化合物の生産には、大規模な有機合成技術が使用される場合があります。これらの方法は、しばしば、反応条件を正確に制御するために連続フロー反応器を使用し、最終生成物の高収率と純度を確保します。クロマトグラフィーなどの高度な精製技術の使用も、反応混合物から化合物を分離するために一般的です。
化学反応の分析
反応の種類
3-(4-アミノ-3-(トリフルオロメチル)フェニル)-5,5-ジメチル-2,4-イミダゾリジンジオンは、次のものを含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化物を形成することができます。
還元: 還元反応により、この化合物は異なる還元型に変換することができます。
置換: アミノ基とトリフルオロメチル基は、置換反応に参加し、様々な誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: 置換反応は、しばしば、制御された温度とpH条件下で、ハロゲン化剤と求核剤を含みます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される場合がありますが、置換反応により、異なる官能基を持つ様々な置換誘導体が生成される可能性があります。
科学研究への応用
3-(4-アミノ-3-(トリフルオロメチル)フェニル)-5,5-ジメチル-2,4-イミダゾリジンジオンは、科学研究においていくつかの用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造は、酵素相互作用とタンパク質結合を研究するための候補となっています。
産業: 特定の特性を持つ特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
2,4-Imidazolidinedione, 3-(4-amino-3-(trifluoromethyl)phenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
3-(4-アミノ-3-(トリフルオロメチル)フェニル)-5,5-ジメチル-2,4-イミダゾリジンジオンがその効果を発揮する仕組みには、酵素や受容体などの分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の生物学的膜への浸透能力を高め、アミノ基は標的分子上の特定の部位への結合を促進します。これらの相互作用は、生化学経路を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 5-メチル-2,4-イミダゾリジンジオン
- カリウム塩、1-[[3-(5-ニトロ-2-フラニル)-2-プロペン-1-イリデン]アミノ]-2,4-イミダゾリジンジオン
独自性
類似の化合物と比較して、3-(4-アミノ-3-(トリフルオロメチル)フェニル)-5,5-ジメチル-2,4-イミダゾリジンジオンは、トリフルオロメチルとアミノの置換基のために際立っており、これらは独特の化学的および生物学的特性を付与します。これらの特徴は、研究と産業における多様な用途の可能性を高めています。
特性
CAS番号 |
140866-26-8 |
|---|---|
分子式 |
C12H12F3N3O2 |
分子量 |
287.24 g/mol |
IUPAC名 |
3-[4-amino-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12F3N3O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(16)7(5-6)12(13,14)15/h3-5H,16H2,1-2H3,(H,17,20) |
InChIキー |
NUWVUBBYORJBRL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)N)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


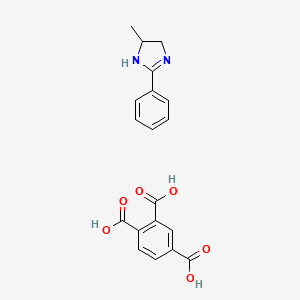

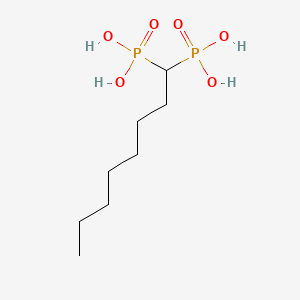
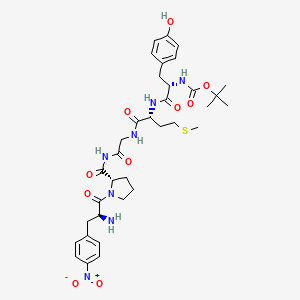

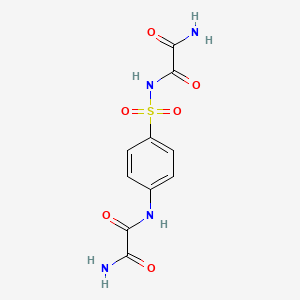


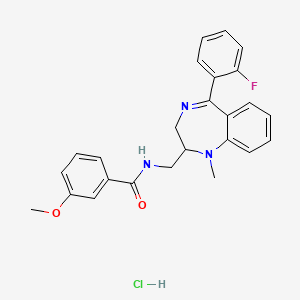

![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
